N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide
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Overview
Description
N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide: is an organic compound that belongs to the class of amides It features a cyclopentyl group, a furan ring substituted with a 4-methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Substitution with 4-Methylphenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction to introduce the 4-methylphenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the substituted furan with cyclopentylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive compounds.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in coatings and polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclopentyl-3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-cyclopentyl-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness:
- The presence of the 4-methylphenyl group in N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide may influence its electronic properties and reactivity.
- The specific substitution pattern can affect the compound’s pharmacological profile and its interactions with biological targets.
Properties
Molecular Formula |
C19H23NO2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-14-6-8-15(9-7-14)18-12-10-17(22-18)11-13-19(21)20-16-4-2-3-5-16/h6-10,12,16H,2-5,11,13H2,1H3,(H,20,21) |
InChI Key |
LDKIOWLGPJSARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3CCCC3 |
Origin of Product |
United States |
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